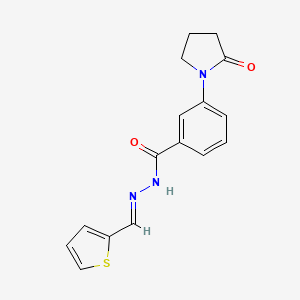![molecular formula C20H20N2OS B5505405 (1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone](/img/structure/B5505405.png)
(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone" belongs to a class of chemicals that are structurally complex, indicating potential biological activities and chemical properties worth exploring. Compounds with similar structures have been synthesized and analyzed for various chemical and physical properties, including their reactivity, molecular structure, and potential applications.
Synthesis Analysis
Synthesis of similar complex molecules often involves multi-step reactions, including intramolecular rearrangement and cycloaddition reactions. A related process involves the photoinduced intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones under UV light, demonstrating an efficient and environmentally friendly method to obtain complex molecular structures (Jing et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to the target compound often features a combination of aromatic systems interconnected through heteroatoms, providing a rich array of chemical behavior. Spectroscopic methods such as NMR, IR, and X-ray diffraction are crucial for the characterization of these complex structures, as demonstrated in the synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives (Bonilla-Castañeda et al., 2022).
Chemical Reactions and Properties
Compounds with tetrahydroisoquinoline cores are versatile in chemical reactions, capable of undergoing cyclocondensation, cyclopropanation, and nucleophilic substitution reactions. These reactions are essential for the synthesis of various derivatives, highlighting the compound's reactivity and potential for generating a broad range of chemical entities (Czombos et al., 2000).
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Characterization
A key aspect of research on this compound involves the development of synthetic methods and the characterization of new derivatives. For instance, a study by Zaki, Radwan, and El-Dean (2017) detailed a convenient synthetic method for generating new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline derivatives. These compounds were characterized by comprehensive spectral analyses, including FT IR, 1H NMR, and mass spectroscopy, hinting at future investigations into their pharmacological activities R. Zaki, S. M. Radwan, A. El-Dean, 2017.
Potential Pharmacological Applications
The pharmacological potential of derivatives related to this compound has been a subject of interest. For example, Desai, Shihora, and Moradia (2007) synthesized new quinazolines, demonstrating their potential as antimicrobial agents against various bacteria and fungi. This research underscores the compound's relevance in developing new antimicrobial strategies N. Desai, P. N. Shihora, D. Moradia, 2007.
Analytical Chemistry Applications
In analytical chemistry, Gatti et al. (2004) utilized a derivative for pre-column derivatization in HPLC-fluorescence determination of amino acids in pharmaceuticals. This study highlights the compound's utility in enhancing analytical methodologies for quality control in the pharmaceutical industry R. Gatti, M. G. Gioia, P. Andreatta, G. Pentassuglia, 2004.
Wirkmechanismus
Eigenschaften
IUPAC Name |
(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-2-15-13-10-6-7-11-14(13)16-17(21)19(24-20(16)22-15)18(23)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERBZEKDABIINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5505324.png)
![1-(2-fluorobenzyl)-4-[(1-isopropyl-4-piperidinyl)carbonyl]-1,4-diazepane](/img/structure/B5505326.png)
![N-[1-(4-fluorophenyl)-4-morpholin-4-yl-1H-indazol-3-yl]-2-(methylthio)acetamide](/img/structure/B5505343.png)
![2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5505361.png)
![4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5505362.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5505376.png)



![8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505392.png)

![N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide](/img/structure/B5505409.png)
![3-hydroxy-N'-[(5-nitro-2-thienyl)methylene]-2-naphthohydrazide](/img/structure/B5505429.png)
